
2-(Butan-2-yloxy)-3-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Butan-2-yloxy)-3-methylaniline is an organic compound that belongs to the class of aniline derivatives It features a butan-2-yloxy group attached to the second carbon and a methyl group attached to the third carbon of the aniline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-yloxy)-3-methylaniline typically involves the alkylation of 3-methylaniline with butan-2-ol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Starting Materials: 3-methylaniline and butan-2-ol.
Catalyst: Acid catalyst such as sulfuric acid or hydrochloric acid.
Reaction Conditions: Reflux at elevated temperatures (around 100-150°C) for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The process involves the same starting materials and catalysts but is optimized for large-scale production.
化学反応の分析
Types of Reactions
2-(Butan-2-yloxy)-3-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitro derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst (e.g., AlCl₃).
Major Products
Oxidation: Quinones or nitro derivatives.
Reduction: Amines or other reduced forms.
Substitution: Halogenated derivatives or other substituted products.
科学的研究の応用
2-(Butan-2-yloxy)-3-methylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other materials.
作用機序
The mechanism of action of 2-(Butan-2-yloxy)-3-methylaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
2-(Butan-2-yloxy)-3-methylaniline can be compared with other aniline derivatives, such as:
2-(Butan-2-yloxy)-aniline: Lacks the methyl group at the third position, which may affect its reactivity and biological activity.
3-Methylaniline: Lacks the butan-2-yloxy group, resulting in different chemical properties and applications.
2-(Butan-2-yloxy)-4-methylaniline:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC名 |
2-butan-2-yloxy-3-methylaniline |
InChI |
InChI=1S/C11H17NO/c1-4-9(3)13-11-8(2)6-5-7-10(11)12/h5-7,9H,4,12H2,1-3H3 |
InChIキー |
SHSXUZNZGHYSNY-UHFFFAOYSA-N |
正規SMILES |
CCC(C)OC1=C(C=CC=C1N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine](/img/structure/B13314935.png)



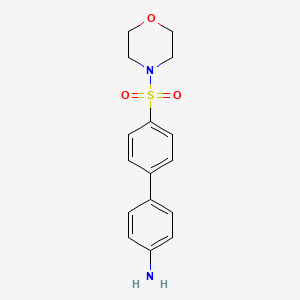
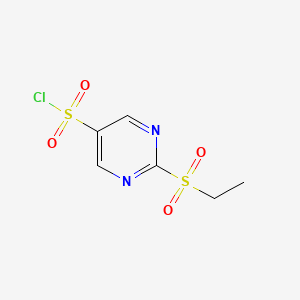
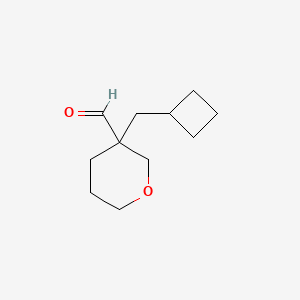
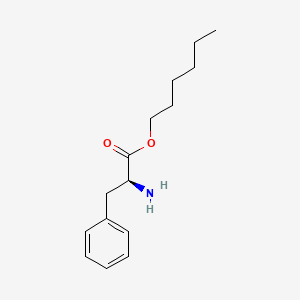
![7-(methoxymethyl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13314975.png)
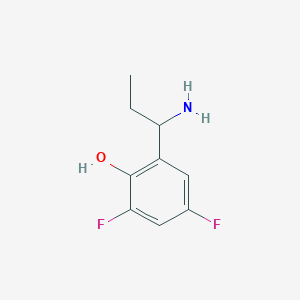
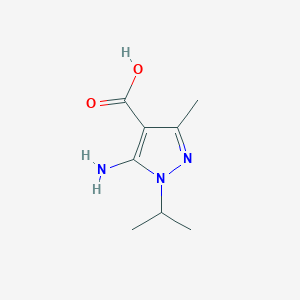

![2-[(4-amino-1-methyl-1H-pyrazol-3-yl)oxy]ethan-1-ol](/img/structure/B13314993.png)
![4-{[(3-Methoxyphenyl)methyl]amino}cyclohexan-1-OL](/img/structure/B13315000.png)
